



Application Notes and Protocols for DSPE-PEG14-COOH in Gene Delivery

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Compound of Interest						
Compound Name:	Dspe-peg14-cooh					
Cat. No.:	B15073766	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug and gene delivery. Its amphiphilic nature, biocompatibility, and the presence of a terminal carboxylic acid group make it an invaluable component in the formulation of non-viral vectors such as lipid nanoparticles (LNPs).[1][2][3][4] The PEGylated surface of these nanoparticles provides a hydrophilic shield, which can prolong circulation time and improve stability. The terminal carboxyl group offers a convenient handle for the covalent attachment of targeting ligands, enabling the development of sophisticated delivery systems that can be directed to specific cells or tissues.

These application notes provide an overview of the use of DSPE-PEG-COOH in gene delivery, along with detailed protocols for the formulation and characterization of lipid-based nanoparticles.

Key Applications of DSPE-PEG-COOH in Gene Delivery

 Prolonged Circulation Time: The PEG component of DSPE-PEG-COOH creates a hydration layer on the surface of nanoparticles, which reduces opsonization and clearance by the



reticuloendothelial system (RES), thereby extending their circulation half-life.

- Improved Stability: DSPE-PEG-COOH enhances the colloidal stability of lipid nanoparticles, preventing their aggregation in biological fluids.
- Targeted Gene Delivery: The terminal carboxyl group can be readily functionalized with targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules to enhance delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.[5]
- Component of Multi-component Lipid Nanoparticle Systems: DSPE-PEG-COOH is often
 used as a component in multi-lipid formulations for the delivery of various nucleic acids,
 including plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA
 (siRNA).[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of lipid nanoparticles incorporating DSPE-PEG derivatives for gene and drug delivery, as reported in the literature. It is important to note that the specific PEG length (e.g., PEG14 vs. PEG2000) and the overall formulation composition will influence these parameters.

Table 1: Physicochemical Properties of DSPE-PEG Modified Liposomes



Formulati on	Cargo	Average Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Encapsul ation Rate (%)	Referenc e
Lc-PTOX- Lps (DSPE- mPEG200 0)	Podophyllo toxin	168.91 ± 7.07	0.19 ± 0.04	-24.37 ± 0.36	87.11 ± 1.77	[8]
LNPz (DSPE- PEG2k- Carboxylic acid)	Cre recombina se mRNA	~100	~0.1	Negative	Not Reported	[9]

Table 2: In Vitro Transfection and Cytotoxicity

Formulation	Cell Line	Transfection Efficiency	Cytotoxicity	Reference
RGD-PEG-Suc- coated plasmid/PEI complex	B16 cells	>3 times higher than non- targeted	Not specified, described as "bio-compatible"	[5]
LNP variants with Fluc mRNA	661w cells	Not specified, but viability measured	High cell viability at 100 and 200 ng	[9]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG14-COOH Incorporated Lipid Nanoparticles using Microfluidic Mixing



This protocol describes the formulation of lipid nanoparticles encapsulating nucleic acids using a microfluidic mixing platform. This method allows for rapid and reproducible production of uniform nanoparticles.[10]

Materials:

- Ionizable lipid (e.g., SM-102)
- Helper lipid (e.g., DSPC)
- Cholesterol
- DSPE-PEG14-COOH
- Nucleic acid (mRNA, siRNA, or pDNA)
- Ethanol (200 proof)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr™)
- Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

- Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DSPE-PEG14-COOH in ethanol at appropriate concentrations.
- Lipid Mixture Preparation: In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DSPE-PEG14-COOH). Add ethanol to reach the final desired lipid concentration.
- Nucleic Acid Preparation: Dissolve the nucleic acid in citrate buffer to the desired concentration.



· Microfluidic Mixing:

- Prime the microfluidic cartridge with ethanol and then with the citrate buffer according to the manufacturer's instructions.
- Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer solution into another.
- Set the desired flow rates on the microfluidic mixing device to achieve rapid mixing of the two phases.
- Collect the resulting nanoparticle suspension.
- Dialysis: Dialyze the collected nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated nucleic acid.
- Concentration (Optional): If a higher concentration is required, concentrate the dialyzed LNP suspension using a centrifugal filter unit.
- Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- Storage: Store the sterile LNP suspension at 4°C.

Protocol 2: Characterization of Lipid Nanoparticles

- 1. Particle Size and Zeta Potential:
- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
- 2. Encapsulation Efficiency:
- Use a nucleic acid quantification assay (e.g., RiboGreen[™] assay for RNA) to determine the total amount of nucleic acid and the amount of encapsulated nucleic acid.



- To measure the encapsulated nucleic acid, first, lyse the LNPs with a detergent (e.g., 0.5%
 Triton X-100) to release the encapsulated cargo.
- The encapsulation efficiency is calculated as: (Encapsulated Nucleic Acid / Total Nucleic Acid) x 100%.

Protocol 3: In Vitro Cell Transfection

Materials:

- Adherent mammalian cells (e.g., HEK293, HeLa)
- · Complete cell culture medium
- LNP-encapsulated nucleic acid (e.g., encoding a reporter protein like GFP)
- Control (empty) LNPs
- 96-well cell culture plates
- Fluorescence microscope or plate reader

Procedure:

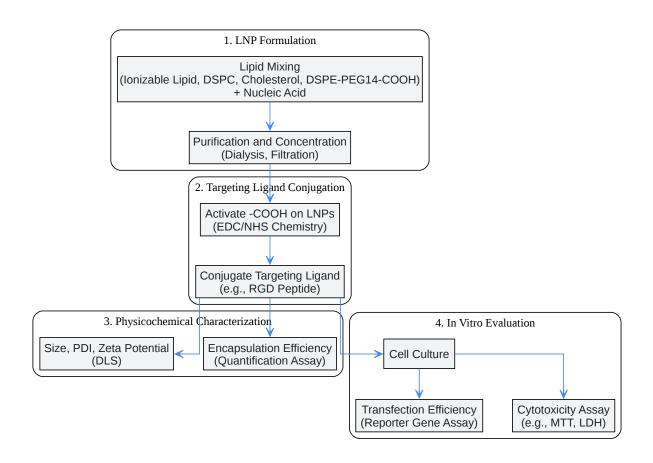
- Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
- Transfection:
 - Remove the old media from the cells.
 - Add fresh complete media containing the desired concentration of LNP-encapsulated nucleic acid to each well. Include wells with untreated cells and cells treated with empty LNPs as controls.
 - Incubate the cells for 24-48 hours.
- Analysis:



- If a fluorescent reporter gene was used, visualize the cells under a fluorescence microscope to assess transfection efficiency qualitatively.
- For quantitative analysis, lyse the cells and measure the reporter protein activity (e.g., fluorescence intensity for GFP, luminescence for luciferase) using a plate reader.

Visualizations Experimental Workflow for Targeted Gene Delivery



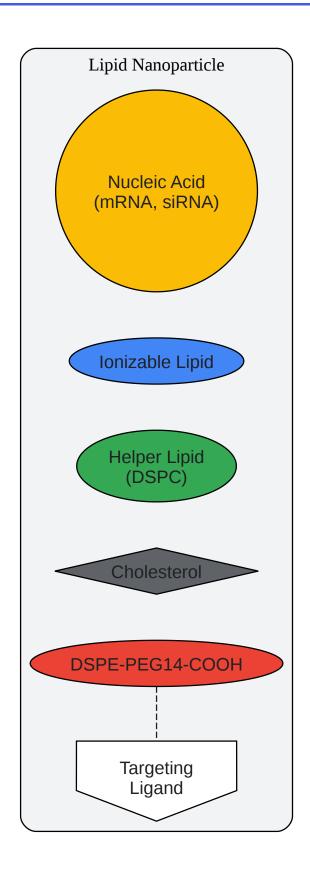


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Caption: Workflow for developing targeted LNPs using **DSPE-PEG14-COOH**.

Structure of a Functionalized Lipid Nanoparticle



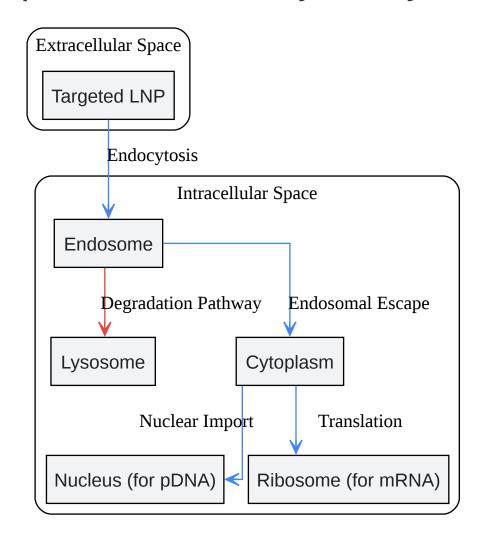


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Caption: Diagram of a targeted LNP with **DSPE-PEG14-COOH**.



Cellular Uptake and Gene Delivery Pathway



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Caption: Cellular pathway of LNP-mediated gene delivery.

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